molecular formula C12H13NO7S B12326790 L-Cysteine, N-acetyl-S-(3,4,5-trihydroxybenzoyl)-

L-Cysteine, N-acetyl-S-(3,4,5-trihydroxybenzoyl)-

Cat. No.: B12326790
M. Wt: 315.30 g/mol
InChI Key: FBMZCFPINXIZNW-ZETCQYMHSA-N
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Description

Mercapturic acids are critical biomarkers for assessing exposure to xenobiotics, as they result from the detoxification of electrophilic compounds through the glutathione pathway. The 3,4,5-trihydroxybenzoyl moiety suggests a structural relationship with gallic acid (3,4,5-trihydroxybenzoic acid), a polyphenolic compound abundant in plants.

Properties

Molecular Formula

C12H13NO7S

Molecular Weight

315.30 g/mol

IUPAC Name

(2R)-2-acetamido-3-(3,4,5-trihydroxybenzoyl)sulfanylpropanoic acid

InChI

InChI=1S/C12H13NO7S/c1-5(14)13-7(11(18)19)4-21-12(20)6-2-8(15)10(17)9(16)3-6/h2-3,7,15-17H,4H2,1H3,(H,13,14)(H,18,19)/t7-/m0/s1

InChI Key

FBMZCFPINXIZNW-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC(=O)C1=CC(=C(C(=C1)O)O)O)C(=O)O

Canonical SMILES

CC(=O)NC(CSC(=O)C1=CC(=C(C(=C1)O)O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product to achieve high purity levels, often exceeding 99% .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-acetyl-S-(3,4,5-trihydroxybenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of L-cysteine, depending on the specific reagents and conditions used .

Scientific Research Applications

L-Cysteine, N-acetyl-S-(3,4,5-trihydroxybenzoyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other compounds.

    Biology: Acts as an antioxidant, protecting cells from oxidative stress.

    Medicine: Investigated for its potential therapeutic effects in treating conditions like acetaminophen overdose and chronic respiratory diseases.

    Industry: Utilized in the production of pharmaceuticals and as a food additive.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It acts as a precursor to glutathione, a powerful antioxidant that helps neutralize free radicals. The molecular targets include reactive oxygen species, and the pathways involved are related to oxidative stress reduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Mercapturic Acids

Structural and Functional Differences

The table below compares key structural features, parent compounds, and biological roles of L-Cysteine, N-acetyl-S-(3,4,5-trihydroxybenzoyl)- and related metabolites:

Compound Name Substituent Group Parent Compound/Source Key Metabolic Role Detection Context
L-Cysteine, N-acetyl-S-(3,4,5-trihydroxybenzoyl)- 3,4,5-trihydroxybenzoyl Polyphenols (e.g., gallic acid) Potential biomarker for plant combustion/oxidative metabolism Not explicitly reported in evidence
N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine 2,5-dihydroxyphenyl Benzene, phenol, hydroquinone Mercapturate from benzene metabolism Rat urine after benzene exposure
N-acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA) 3,4-dihydroxybutyl Butadiene Biomarker for tobacco/plant combustion Human urine (opium/tobacco users)
N-acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) 3-hydroxypropyl Acrolein Detoxification product of acrolein NHANES population studies
N-acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA) 2-carboxyethyl Acrylonitrile Biomarker for acrylonitrile exposure Commercial standards
Key Observations:
  • Parent Compound Specificity: Unlike metabolites like DHBMA (linked to butadiene) or 3HPMA (linked to acrolein), the parent compound of the target derivative remains speculative but may involve polyphenol oxidation .

Metabolic Pathways and Detection

  • N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine: Confirmed as a mercapturate of benzene metabolism in rats, formed via glutathione conjugation of benzoquinone .
  • DHBMA and 3HPMA : Elevated in tobacco users and linked to plant combustion byproducts (e.g., butadiene, acrolein) . Detection rates exceed 95% in exposed populations .
  • Target Compound: No direct in vivo evidence is provided, but analogous pathways suggest formation via hydroxylation of aromatic precursors (e.g., gallic acid) followed by glutathione conjugation.

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